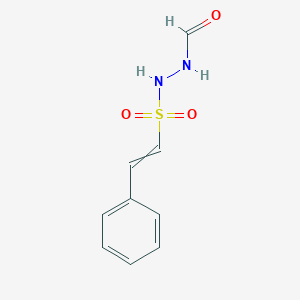
N-(2-phenylethenylsulfonylamino)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethenylsulfonylamino)formamide is an organic compound characterized by the presence of a formamide group attached to a sulfonylamino moiety, which is further connected to a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethenylsulfonylamino)formamide typically involves the reaction of 2-phenylethenylsulfonyl chloride with formamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and yield of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions lead to the formation of sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reaction conditions involve anhydrous solvents and low temperatures.
Substitution: Thiols, amines; reaction conditions vary depending on the nucleophile used and may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonylaminoformamides
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethenylsulfonylamino)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-phenylethenylsulfonylamino)formamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylethenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-Dimethylphenyl)formamide
- N-(2-phenylethyl)formamide
- N,N’-diphenylformamidine
Comparison: N-(2-phenylethenylsulfonylamino)formamide is unique due to the presence of both a sulfonylamino group and a phenylethenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-(2,4-Dimethylphenyl)formamide lacks the sulfonyl group, which limits its reactivity in certain chemical reactions. Similarly, N-(2-phenylethyl)formamide does not possess the sulfonyl group, affecting its interaction with biological targets.
Eigenschaften
Molekularformel |
C9H10N2O3S |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
N-(2-phenylethenylsulfonylamino)formamide |
InChI |
InChI=1S/C9H10N2O3S/c12-8-10-11-15(13,14)7-6-9-4-2-1-3-5-9/h1-8,11H,(H,10,12) |
InChI-Schlüssel |
VOLAVKUIEOJIEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















